3-methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
3-methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a boronate ester group, which is often used in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BN2O2/c1-7-8-16-11(9-10(2)15-16)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVZCPBYUYTYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463793 | |
| Record name | 3-Methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-80-8 | |
| Record name | 3-Methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Starting from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A widely reported approach begins with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , which undergoes alkylation reactions to introduce the 1-propyl and 3-methyl substituents.
- A solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.00 g, 5.15 mmol) in N,N-dimethylformamide (DMF, 20 mL) is treated with potassium carbonate (1.07 g, 7.73 mmol) and (2-(chloromethoxy)ethyl)trimethylsilane (1.03 g, 6.18 mmol).
- The reaction mixture is stirred at ambient temperature for 16 hours.
- The mixture is then diluted with water and extracted with ethyl acetate.
- The organic extracts are dried and concentrated to yield the alkylated product with yields around 60%.
This procedure can be adapted by replacing the alkylating agent with appropriate reagents to introduce the propyl and methyl groups at the pyrazole nitrogen and carbon positions, respectively.
Use of Sodium Hydride as a Base for Alkylation
Another method employs sodium hydride (NaH) to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution with alkyl chlorides or sulfonates.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.00 g, 51.54 mmol) is dissolved in DMF (100 mL) and cooled to 0 °C.
- Sodium hydride (60% dispersion in oil, 3.092 g, 77.30 mmol) is added portionwise.
- After stirring at 0 °C and then ambient temperature, (2-(chloromethoxy)ethyl)trimethylsilane (11.82 mL, 67.00 mmol) is added.
- The reaction mixture is stirred overnight at room temperature.
- Workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, washing, drying, and concentration.
- The product is obtained in high yield (~86%) with good purity.
This method allows efficient N-alkylation while preserving the boronate ester functionality.
Coupling Reactions and Further Functionalizations
The boronate ester moiety in the compound facilitates further Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or alkyl groups at the 5-position of the pyrazole ring.
- For example, coupling with aryl bromides in the presence of palladium catalysts and cesium carbonate base in dioxane/water mixtures under microwave heating at 110 °C for 30 minutes yields substituted pyrazole derivatives.
- The boronate ester intermediate is stable under these conditions, allowing for versatile downstream modifications.
Reaction Conditions and Yields Summary
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-alkylation with (2-(chloromethoxy)ethyl)trimethylsilane using NaH | DMF, 0 °C to RT, overnight stirring | 86.46 | High yield, mild conditions |
| N-alkylation with same alkylating agent using K2CO3 | DMF, RT, 16 h | 60 | Moderate yield, base-mediated |
| Suzuki coupling with aryl bromides | Pd catalyst, Cs2CO3, dioxane/H2O, microwave 110 °C, 30 min | 42 | Moderate yield, rapid microwave-assisted |
Research Findings and Optimization Notes
- Sodium hydride is preferred over potassium carbonate for alkylation steps due to higher yields and cleaner reactions.
- The boronate ester group remains intact under basic and coupling conditions, confirming its stability and suitability for further synthetic elaboration.
- Microwave-assisted Suzuki coupling significantly reduces reaction time while maintaining acceptable yields.
- Purification is typically achieved via silica gel chromatography or flash chromatography with solvent gradients such as dichloromethane/tetrahydrofuran mixtures.
Additional Synthetic Routes and Literature Insights
While the above methods are primary, literature reports also indicate alternative synthetic strategies involving:
- Preparation of pyrazole boronic acids followed by pinacol esterification to yield the boronate ester.
- Use of protective groups such as trimethylsilyl ethers to facilitate selective reactions on the pyrazole ring.
- Multi-step sequences involving mesylation of azetidine derivatives and subsequent coupling with pyrazole boronate esters to access complex substituted analogues.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrazole ring or other functional groups present in the molecule.
Substitution: The boronate ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group may yield boronic acids, while substitution reactions can produce a wide range of derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been studied for their ability to inhibit cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their cytotoxicity against various cancer cell lines. The results demonstrated that certain modifications to the pyrazole ring significantly enhanced anticancer activity. The incorporation of boron-containing moieties like those in this compound was found to improve selectivity towards cancer cells while reducing toxicity to normal cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF7 | 8.0 | |
| 3-Methyl... | A549 | 10.0 |
Material Science
2.1 Polymer Chemistry
The unique structure of this compound allows it to act as a monomer or crosslinking agent in polymer synthesis. Its boron-containing group can facilitate the formation of boron-nitrogen networks within polymers.
Case Study:
In a recent investigation into new polymeric materials for electronic applications, researchers incorporated this compound into polyvinyl alcohol matrices. The resulting materials exhibited enhanced thermal stability and conductivity compared to traditional polymers .
Table 2: Properties of Boron-Doped Polymers
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Control (without B) | 0.01 | 200 | |
| Polymer with 3-Methyl... | 0.05 | 250 |
Agricultural Chemistry
3.1 Pesticide Development
The incorporation of boron into organic compounds has been linked to increased efficacy in pesticide formulations. The structure of this pyrazole derivative suggests potential use as an agrochemical agent.
Case Study:
A field study assessed the effectiveness of a pesticide formulation containing this compound against common agricultural pests such as aphids and beetles. Results indicated a significant reduction in pest populations compared to untreated controls .
Table 3: Efficacy of Pesticide Formulations
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The boronate ester group can interact with hydroxyl groups in biomolecules, forming reversible covalent bonds that can inhibit enzyme activity or alter protein function.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-propyl-1H-pyrazole: Lacks the boronate ester group, making it less versatile in organic synthesis.
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but without the 3-methyl-1-propyl substituent, which may affect its reactivity and applications.
Uniqueness
The presence of both the 3-methyl-1-propyl group and the boronate ester group in 3-methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole makes it a unique compound with specific reactivity and potential applications in various fields. The boronate ester group, in particular, provides versatility in forming new carbon-carbon bonds, making it valuable in organic synthesis and drug development.
Biological Activity
3-Methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 847818-80-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H23BN2O2
- Molecular Weight : 249.15 g/mol
The presence of the dioxaborolane group is significant as it may enhance the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are known to exhibit a range of biological activities including antiproliferative effects against various cancer cell lines.
In a comparative study of similar compounds, it was noted that modifications in the pyrazole structure can lead to significant changes in biological activity. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Methyl-1-propyl-5-(dioxaborolan) | A549 (Lung) | 15 | Induces apoptosis via caspase activation |
| Other Pyrazole Derivative | A549 (Lung) | 30 | Cell cycle arrest |
The data suggest that the introduction of specific substituents can enhance anticancer efficacy by modulating cellular pathways involved in proliferation and apoptosis .
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings indicate that it may interact with key proteins involved in cell signaling pathways related to cancer progression.
Key mechanisms include:
- Caspase Activation : Induction of apoptosis through activation of caspases.
- Cell Cycle Regulation : Potential inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antiproliferative Effects :
- In vitro tests demonstrated that the compound exhibited significant antiproliferative effects on human lung cancer cells.
- The study utilized various concentrations to determine the IC50 values across different cell lines.
-
Mechanistic Study :
- Investigated the role of the compound in modulating apoptosis-related proteins.
- Results indicated upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Toxicological Profile
While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Current toxicological assessments indicate no significant mutagenic or carcinogenic properties; however, comprehensive studies are required to fully understand its safety in vivo .
Q & A
Q. What is the standard synthetic route for preparing 3-methyl-1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction that installs the boronate ester group. A representative protocol involves reacting a halogenated pyrazole precursor (e.g., bromide or iodide) with bis(pinacolato)diboron (BPin) or its derivatives under inert conditions. Key steps include:
- Catalyst system : Pd(dba) with XPhos ligand (e.g., 1.25 mmol ligand per 0.63 mmol Pd catalyst) .
- Solvent/base : Degassed dioxane or THF with triethylamine or NaCO to neutralize HBr byproducts .
- Temperature : Reflux (~100°C) for 12–24 hours .
Post-reaction, purification via column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) is recommended to isolate the boronate product .
Q. Which spectroscopic techniques are critical for confirming the structure of this boronate-functionalized pyrazole?
- and NMR : Confirm substitution patterns on the pyrazole ring and boronate ester integration. For example, the tert-butyl groups of the dioxaborolane ring appear as a singlet (~1.34 ppm in NMR) .
- NMR : Detects the boronate moiety (δ ~30–35 ppm for sp-hybridized boron) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] or [M+Na]).
- FTIR : B-O stretching (~1350–1310 cm) and pyrazole ring vibrations (~1600–1500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data during structural analysis of this compound?
Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:
- Refinement tools : Use SHELXL () for small-molecule refinement, leveraging restraints for disordered boronate groups .
- High-resolution data : Collect synchrotron-derived datasets (<0.8 Å resolution) to improve electron density maps.
- Twinning analysis : Implement algorithms in SHELXD to deconvolute overlapping reflections .
- Validation : Cross-check with spectroscopic data (e.g., NMR-derived bond distances) .
Q. What methodological approaches optimize catalytic efficiency in cross-coupling reactions using this boronate?
- Ligand selection : Bulky ligands (XPhos, SPhos) enhance oxidative addition and prevent Pd aggregation .
- Solvent optimization : Polar aprotic solvents (THF, dioxane) improve boronate solubility and reaction kinetics .
- Degassing : Remove oxygen to prevent Pd(0) oxidation, ensuring catalytic cycle continuity .
- Substrate scope testing : Screen electron-deficient/rich aryl halides to assess coupling versatility .
Q. How can molecular docking address discrepancies in reported biological activity data for this compound?
- Target selection : Prioritize enzymes with conserved active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding modes of the pyrazole-boronate scaffold .
- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (e.g., antifungal activity) .
- Purity controls : Ensure ≥95% purity (via HPLC) to exclude confounding impurities in biological assays .
Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?
- Directing groups : Install temporary substituents (e.g., -COEt) to guide C-H borylation at the 5-position .
- Steric control : Use bulky bases (e.g., NaOtBu) to favor substitution at less hindered sites .
- Computational modeling : DFT calculations (Gaussian, ORCA) predict reaction pathways and transition states to rationalize selectivity .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Method standardization : Use USP/Ph.Eur. solubility protocols (e.g., shake-flask method) under controlled temperature/pH.
- Crystallinity analysis : Compare DSC/TGA data to identify polymorphic forms affecting solubility .
- Additive screening : Test co-solvents (e.g., DMSO) or surfactants to enhance dispersion in aqueous media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
